2-(1-pyrrolidinyl)-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-6-10-9(5-1)12-11(13-10)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWCRIKVVODMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426286 | |
| Record name | 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120161-06-0 | |
| Record name | 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Spectrum and Bioactivities of 2 1 Pyrrolidinyl 1h Benzimidazole Derivatives
Anticancer Activities of Benzimidazole (B57391) Derivatives
Benzimidazole derivatives have emerged as a promising class of compounds in oncology research, demonstrating a variety of mechanisms to combat cancer cell proliferation and survival. derpharmachemica.comnih.gov Their structural similarity to purines allows them to interact with various biopolymers and cellular pathways critical for cancer progression. nih.govrdd.edu.iq
Inhibition of Epigenetic Targets (e.g., DNA Methyltransferases, Histone Deacetylases, Histone Methyltransferases)
Epigenetic dysregulation is a key factor in the development and progression of cancer, making epigenetic-modifying enzymes attractive targets for therapeutic intervention. researchgate.netnih.gov Benzimidazole derivatives have been identified as potent modulators of these epigenetic targets. researchgate.netnih.gov Research has highlighted their ability to interact with and inhibit enzymes such as DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and histone methyltransferases (HMTs). researchgate.netnih.gov By inhibiting these enzymes, benzimidazole derivatives can alter gene expression patterns, leading to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.
Another important target for some benzimidazole derivatives is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidine, which are essential for cell proliferation. nih.gov The inhibition of DHFR disrupts DNA synthesis, making it a valuable strategy in cancer therapy. nih.govrsc.org Molecular docking studies have shown that certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can effectively bind to the active site of DHFR. nih.gov For instance, compound 4c, a trisubstituted benzimidazole, has demonstrated an IC₅₀ of 2.35 μM against DHFR. rsc.org
Cell Cycle Modulation and Apoptosis Induction Pathways
A primary mechanism through which benzimidazole derivatives exert their anticancer effects is by disrupting the cell cycle and inducing programmed cell death, or apoptosis. nih.gov These compounds can cause cell cycle arrest at various phases, such as G0/G1, S, or G2/M, leading to abnormal DNA replication and mitosis, which ultimately triggers apoptosis. nih.gov
For example, the derivative 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB) has been shown to induce G2/M arrest in prostate cancer cells. nih.gov This arrest is associated with the disruption of microtubule dynamics, sustained high levels of cyclin B1, and activation of Cdk1. nih.gov Subsequently, PPTMB activates mitochondria-related apoptotic pathways, involving the phosphorylation of Bcl-2 and Bcl-xL, downregulation of Mcl-1, and activation of caspases-9 and -3. nih.gov The activation of the c-Jun N-terminal kinase (JNK) pathway also plays a crucial role in the apoptotic signaling induced by PPTMB. nih.gov
In hepatocellular carcinoma (HCC) cells resistant to sorafenib (B1663141), a benzimidazole derivative bearing a pyrrolidine (B122466) side chain (compound 9a) was found to induce apoptosis through a caspase-3/PARP-dependent pathway. tmu.edu.tw This compound also inhibited the proliferation of these resistant cells by blocking the phosphorylation of key signaling molecules like AKT, p70S6, and RPS6. tmu.edu.tw
Topoisomerase Inhibition in Cancer Cell Lines
Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication, transcription, and chromosome segregation. wikipedia.org Inhibiting these enzymes can lead to DNA damage and cell death, making them a validated target for cancer chemotherapy. wikipedia.orgnih.gov Several benzimidazole derivatives have been identified as inhibitors of DNA topoisomerases, particularly topoisomerase I. nih.govnih.gov
These inhibitors function by stabilizing the transient complex formed between topoisomerase I and DNA, which prevents the re-ligation of the cleaved DNA strand. wikipedia.org This results in the accumulation of DNA strand breaks, ultimately leading to apoptosis. wikipedia.org A study evaluating three 1H-benzimidazole derivatives with different substituents at the 5-position found that 5-methyl-4-(1H-benzimidazole-2-yl)phenol exhibited potent inhibition of mammalian topoisomerase I. nih.gov Other studies on 2,5'-bi-1H-benzimidazole derivatives have also demonstrated their activity as topoisomerase I poisons. nih.gov
Mechanisms for Overcoming Drug Resistance in Malignancies
A significant challenge in cancer treatment is the development of drug resistance. researchgate.net Benzimidazole derivatives have shown potential in overcoming these resistance mechanisms. tmu.edu.twresearchgate.net For instance, the benzimidazole derivative PPTMB was found to be effective against a P-glycoprotein (P-gp)-rich cell line, indicating that it is not a substrate for this efflux pump, which is a common cause of multidrug resistance. nih.gov
In the context of acquired resistance, a benzimidazole derivative with a pyrrolidine side chain (compound 9a) has been shown to overcome sorafenib resistance in hepatocellular carcinoma. tmu.edu.twresearchgate.net This compound effectively inhibited the proliferation and migration of sorafenib-resistant cells by targeting the AKT/p70S6/RPS6 signaling pathway and suppressing epithelial-mesenchymal transition (EMT) related transcription factors. tmu.edu.tw
Antimicrobial Efficacy of Benzimidazole Derivatives
Benzimidazole and its derivatives are known for their broad spectrum of antimicrobial activities, which has been the subject of extensive research. nih.govnih.govmdpi.com Their mechanism of action is often attributed to their structural similarity to purines, which allows them to interfere with the biosynthesis of essential macromolecules in microorganisms. rdd.edu.iq
Antibacterial Potency Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, MRSA, E. coli)
Derivatives of 2-(1-pyrrolidinyl)-1H-benzimidazole have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govrsc.orgresearchgate.net Several studies have reported the efficacy of these compounds against clinically relevant strains such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. nih.govrsc.orgsaudijournals.com
For example, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed significant antibacterial effects. nih.gov The lipophilicity introduced by the N-alkylation appears to enhance the ability of these compounds to penetrate bacterial membranes. nih.gov In another study, N,2,6-trisubstituted 1H-benzimidazole derivatives were found to be potent against both methicillin-sensitive S. aureus (MSSA) and MRSA, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 4 μg/mL. rsc.org
However, the activity spectrum can be specific. One study found that a series of 2-substituted-1H-benzimidazole derivatives were potent against Gram-negative bacteria like E. coli (MIC < 0.016 µg/mL) but were inactive against the Gram-positive S. aureus. nih.gov Conversely, other research has highlighted derivatives with strong activity against Gram-positive strains. nih.govrsc.org The antibacterial potency is clearly influenced by the specific substitutions on the benzimidazole core. nih.govresearchgate.net Some compounds have also shown the ability to inhibit biofilm formation in bacteria such as E. coli. actabiomedica.ru
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| N-alkylated-2-(phenyl)-1H-benzimidazole (2g) | Streptococcus faecalis | 8 | nih.gov |
| N-alkylated-2-(phenyl)-1H-benzimidazole (2g) | Staphylococcus aureus | 4 | nih.gov |
| N-alkylated-2-(phenyl)-1H-benzimidazole (2g) | MRSA | 4 | nih.gov |
| 2-substituted-1H-benzimidazoles | Escherichia coli | < 0.016 | nih.gov |
| 2-substituted-1H-benzimidazoles | Staphylococcus aureus | Inactive | nih.gov |
| N,2,6-Trisubstituted 1H-benzimidazole (3k) | MRSA | 4 | rsc.org |
| N,2,6-Trisubstituted 1H-benzimidazole (4c) | Escherichia coli | 16 | rsc.org |
| N,2,6-Trisubstituted 1H-benzimidazole (4c) | Streptococcus faecalis | 16 | rsc.org |
| N,2,6-Trisubstituted 1H-benzimidazole (4g) | MRSA | 4 | rsc.org |
Antifungal Properties and Actions Against Fungal Pathogens (e.g., C. albicans, A. niger)
Benzimidazole derivatives have shown considerable efficacy as antifungal agents. Research has demonstrated their activity against a range of fungal species, including clinically significant pathogens like Candida albicans and Aspergillus species. nih.gov The mechanism of action for many of these compounds involves disrupting critical cellular processes in the fungi.
The antifungal activity is often influenced by the specific chemical substitutions on the benzimidazole core. For instance, studies on 2-chloromethyl-1H-benzimidazole derivatives revealed that certain compounds exhibit significant antifungal activity against Candida albicans. researchgate.net One such derivative, identified as VMKP 8, showed potent activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml. researchgate.net
Further research into bisbenzimidazole compounds highlighted that their effectiveness is dependent on the length of the alkyl chain. Many of these derivatives exhibited moderate to excellent antifungal activities against all tested fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov In some cases, these synthetic compounds displayed antifungal activity equal to or greater than established drugs like fluconazole (B54011) and itraconazole (B105839) against resistant Candida species. nih.govnih.gov Similarly, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were found to be highly effective antifungal agents, with some compounds showing a MIC of 0.027 µM/ml. nih.gov
Derivatives combining benzimidazole with other heterocyclic rings, such as 1,2,4-triazole, have also been developed. These compounds have demonstrated significant potential, particularly against Candida glabrata. Three specific derivatives (6b, 6i, and 6j) were found to be more effective than the reference drugs voriconazole (B182144) and fluconazole, with MIC values of 0.97 μg/mL. acs.org
Antifungal Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Fungal Pathogen | Activity Measurement | Result | Source |
|---|---|---|---|---|
| VMKP 8 (2-chloromethyl-1H-benzimidazole derivative) | Candida albicans | MIC | 12.5 µg/ml | researchgate.net |
| Bisbenzimidazole derivatives | Candida spp., Aspergillus spp. | MIC | 0.975 - 15.6 µg/mL | nih.gov |
| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Fungal species | MIC | 0.027 µM/ml | nih.gov |
| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | Candida glabrata | MIC | 0.97 µg/mL | acs.org |
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis H37Rv)
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antimycobacterial agents. Benzimidazole derivatives have been identified as a promising source of such compounds. nih.gov
A study focused on 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles demonstrated significant in vitro activity against the M. tuberculosis H37Rv strain. The 2,5-disubstituted benzimidazoles were particularly effective inhibitors of mycobacterial growth. nih.gov The substitution pattern on the benzimidazole ring was found to be a critical determinant of activity. N-alkylation at the 1-position was found to be detrimental to antimycobacterial efficacy. nih.gov
The most potent compounds from this study were 5a, 5b, and 11, which displayed MIC values of 89.6 nM, 19.4 nM, and 22.9 nM, respectively. nih.gov Another study involving 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives also reported in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov The mechanism of action for some of these compounds may involve the inhibition of essential mycobacterial enzymes like isocitrate lyase. nih.gov
Antimycobacterial Activity of Benzimidazole Derivatives Against M. tuberculosis H37Rv
| Compound | Derivative Class | Activity (MIC) | Source |
|---|---|---|---|
| 5a | 2,5-disubstituted benzimidazole | 89.6 nM | nih.gov |
| 5b | 2,5-disubstituted benzimidazole | 19.4 nM | nih.gov |
| 11 | 2,5-disubstituted benzimidazole | 22.9 nM | nih.gov |
| 7a, 7b, 12 | 1,2,5-trisubstituted benzimidazoles | >182 nM | nih.gov |
Antiviral Actions of Benzimidazole Derivatives
The benzimidazole scaffold is a key component in a variety of compounds exhibiting a wide range of antiviral activities, including against Human Immunodeficiency Virus type 1 (HIV-1). nih.gov
Inhibition of Viral Replication Cycle Targets
Benzimidazole derivatives achieve their antiviral effect by targeting various stages of the viral replication cycle. A significant area of research has focused on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). uctm.edu These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and thereby blocks the conversion of viral RNA into DNA.
Other mechanisms have also been identified. One benzamide (B126) derivative, AH0109, was found to impair the early stages of HIV-1 infection by not only inhibiting reverse transcription but also by significantly disrupting the nuclear import of the viral cDNA. nih.gov Another class of benzimidazole derivatives, NBD-14204 and NBD-14208, function as antagonists to the viral envelope glycoprotein (B1211001) gp120. These molecules bind within the Phe43 cavity of gp120, which is crucial for the virus's entry into host cells. osti.gov
Activity Against Specific Viral Pathogens (e.g., HIV-1)
Numerous benzimidazole derivatives have demonstrated potent activity against HIV-1. The benzamide derivative AH0109 exhibited an effective concentration (EC50) of 0.7 μM in HIV-1-susceptible T-cells. nih.gov Notably, it was also effective against HIV-1 strains that are resistant to common antiretroviral drugs. nih.gov
The gp120 antagonists NBD-14204 and NBD-14208 also showed significant anti-HIV-1 activity, with NBD-14204 displaying IC50 values in the range of 0.24–0.9 µM against various clinical isolates. osti.gov A broad evaluation of 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles confirmed activity against HIV-1, alongside other viruses such as Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhoea Virus (BVDV), and Yellow Fever Virus (YFV). nih.gov
Antiparasitic and Anthelmintic Effects of Benzimidazole Derivatives
The benzimidazole nucleus is a cornerstone of many antiparasitic and anthelmintic drugs. nih.govnih.govsemanticscholar.org Derivatives have shown in vitro activity against a variety of parasites, including the protozoa Giardia lamblia and Entamoeba histolytica, and the helminth Trichinella spiralis. nih.gov Many of the tested compounds were found to be more active against protozoa than the standard drug metronidazole. nih.gov More complex fused heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles, have been identified as potent agents against parasites like Leishmania major and Toxoplasma gondii. semanticscholar.orgmdpi.com
Targeting Parasitic Microtubule Polymerization
A primary mechanism for the anthelmintic action of benzimidazole drugs like albendazole (B1665689) and mebendazole (B1676124) is the inhibition of tubulin polymerization. nih.govnih.gov These drugs bind to the β-tubulin subunit of the parasite's microtubules, preventing their assembly into functional structures. This disruption of the microtubule cytoskeleton interferes with essential cellular functions such as cell division, motility, and nutrient uptake, ultimately leading to the parasite's death.
Activity Against Helminthic Infections (e.g., Haemonchus contortus, Trichinella spiralis)
The benzimidazole scaffold is a cornerstone in the development of anthelmintic drugs. researchgate.net Derivatives of 2-substituted benzimidazoles have demonstrated notable efficacy against a range of helminthic parasites, including the economically significant gastrointestinal nematode of small ruminants, Haemonchus contortus, and the zoonotic parasite Trichinella spiralis. wisdomlib.orgnih.govwjarr.com
Studies have shown that the substitution at the 2-position of the benzimidazole ring is crucial for its pharmacological potency. researchgate.net A series of novel 1,2,5-trisubstituted benzimidazole derivatives were screened for their activity against different life stages of H. contortus. nih.govnih.gov While none of the tested compounds significantly decreased the motility of the exsheathed third-stage larvae (xL3s), one derivative, designated as 1e, markedly affected their development into the fourth-stage larvae (L4). nih.govnih.gov Furthermore, five of the new compounds, namely 1b, 1d, 1e, 2a, and 2c, were found to reduce the motility of the adult stage of H. contortus. nih.govnih.gov The in vitro larval development test, particularly observing the transition to the L4 stage, is suggested to be a more accurate predictor of the anthelmintic potential against the adult parasite. nih.gov
In the context of trichinellosis, caused by Trichinella spiralis, benzimidazole derivatives like albendazole and mebendazole are standard treatments, although resistance is an emerging concern. nih.gov Research into new benzimidazole compounds has identified a 2-(trifluoromethyl)-1H-benzimidazole derivative with significant in vitro activity against T. spiralis muscle larvae. nih.gov This compound was found to induce substantial ultrastructural damage to the parasite's cuticle, hypodermis, and midgut. nih.gov Proteomic analysis revealed that the compound alters the expression of proteins crucial for the parasite's energy metabolism and cytoskeletal structure. nih.gov The nature of the substituent at the 5'-position of the benzimidazole ring has also been shown to influence the activity against T. spiralis, with compounds having a carbon, sulfur, or oxygen linkage being more potent than those with selenium or a cyanide group. nih.gov
The following table summarizes the in vitro anthelmintic activity of selected novel benzimidazole derivatives against Haemonchus contortus.
| Compound | Target Stage | Observed Effect | Reference |
| 1e | xL3 to L4 development | Significant inhibition of development | nih.gov, nih.gov |
| 1b, 1d, 1e, 2a, 2c | Adult | Reduced motility | nih.gov, nih.gov |
| 2-(trifluoromethyl)-1H-benzimidazole derivative | Trichinella spiralis muscle larvae | In vitro activity, ultrastructural damage | nih.gov |
Anti-Inflammatory Modulations by Benzimidazole Derivatives
Benzimidazole derivatives have emerged as a privileged scaffold in the discovery of new anti-inflammatory agents, exhibiting their effects through various mechanisms, including enzyme inhibition and interference with pro-inflammatory signaling pathways. nih.govnih.gov
Enzyme Inhibition (e.g., Myeloperoxidase, Lck, IRAK4)
The anti-inflammatory properties of benzimidazole derivatives have been linked to their ability to inhibit key enzymes in the inflammatory cascade. While specific data on the inhibition of myeloperoxidase and Lck by this compound derivatives is not extensively detailed in the available literature, the broader class of benzimidazoles has been investigated for the inhibition of other crucial inflammatory enzymes.
Interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase, is a critical component of the signaling pathways initiated by toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). nih.gov Inhibition of IRAK4 is a promising strategy for treating inflammatory diseases without causing broad immune suppression. nih.gov Drug discovery campaigns have focused on developing potent IRAK4 inhibitors. For instance, a series of N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized, with some compounds exhibiting low-nanomolar inhibitory concentrations against IRAK4 in both enzymatic and cellular assays. nih.gov This highlights the potential for specifically designed heterocyclic compounds to target key inflammatory kinases.
Furthermore, a series of 2-substituted benzimidazole derivatives were evaluated for their anti-inflammatory potential through their action on cyclooxygenase (COX) enzymes, as well as other targets like Aldose reductase, Aldo-ketoreductase family 1-member C2 (AKR1C2), and Phospholipase A2. nih.gov Several of these synthesized compounds demonstrated IC50 values lower than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. nih.gov
Interference with Pro-Inflammatory Signaling Pathways
A significant mechanism through which benzimidazole derivatives exert their anti-inflammatory effects is by modulating pro-inflammatory signaling pathways. A notable example is the compound 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB). nih.govnih.gov This derivative has been shown to stimulate the phosphorylation of c-Jun N-terminal kinase (JNK) at Thr183/Tyr185 in prostate cancer cells. nih.govnih.gov The activation of the JNK pathway plays a crucial role in the cellular responses induced by this compound, leading to apoptosis. nih.govnih.gov The JNK signaling cascade is a well-established pathway involved in inflammatory responses, and its modulation by this benzimidazole derivative underscores the potential of this chemical class to interfere with pro-inflammatory signaling.
The general anti-inflammatory potential of benzimidazole derivatives is also supported by in vivo studies, such as the carrageenan-induced mouse paw edema model, where certain derivatives have shown effects comparable to diclofenac (B195802) sodium. nih.gov
Antioxidant Properties of Benzimidazole Derivatives
The benzimidazole nucleus is a feature of many compounds reported to possess antioxidant activity. nih.govbenthamscience.com This activity is often attributed to their ability to act as radical scavengers and to inhibit processes like lipid peroxidation.
Radical Scavenging Mechanisms (e.g., DPPH)
The antioxidant potential of benzimidazole derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.govwikipedia.org In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical is measured by the decrease in absorbance of the DPPH solution. wikipedia.org
A study on novel benzimidazole derivatives carrying thiosemicarbazide (B42300) and triazole moieties demonstrated their interaction with the stable free radical DPPH, indicating their free radical scavenging properties. nih.gov Another investigation into benzimidazole hydrazone derivatives revealed that their radical scavenging activity was highly dependent on the substitution pattern on the aryl ring. nih.gov Specifically, the presence and position of hydroxyl groups significantly influenced the antioxidant capacity. For instance, a hydrazone with a 2,5-dihydroxy substitution pattern (compound 7) showed a 400-fold increase in activity compared to a derivative with a single 2-hydroxy group (compound 3). nih.gov
The following table presents the DPPH radical scavenging activity of selected benzimidazole hydrazone derivatives.
| Compound | Substituent Pattern | Antioxidant Activity (DPPH) | Reference |
| 3 | 2-hydroxyphenyl | Weak | nih.gov |
| 6 | 2,4-dihydroxyphenyl | ~8-fold increase vs. compound 3 | nih.gov |
| 7 | 2,5-dihydroxyphenyl | ~400-fold increase vs. compound 3 | nih.gov |
Inhibition of Lipid Peroxidation
Benzimidazole derivatives have also shown the capacity to inhibit lipid peroxidation, a key process in oxidative stress-induced cell damage. The inhibitory effect on rat liver microsomal NADPH-dependent lipid peroxidation is a common in vitro model to assess this activity. nih.govkoreascience.kr
In one study, a series of benzimidazole derivatives, including thiosemicarbazides, thiadiazoles, and triazoles, were synthesized and evaluated for their antioxidant effects. koreascience.kr The most active compound, a 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazole derivative (compound 10a), exhibited an 84% inhibition of lipid peroxidation at a concentration of 10⁻⁴ M, which was superior to the 65% inhibition shown by the standard antioxidant butylated hydroxytoluene (BHT). koreascience.kr Another study also confirmed that novel benzimidazole derivatives could significantly affect NADPH-dependent lipid peroxidation levels. nih.gov
Modulation of Enzyme Activity (e.g., EROD)
The induction of cytochrome P4501A (CYP1A) enzymes, often measured by the catalytic activity of 7-ethoxyresorufin-O-deethylase (EROD), is a key mechanism in the metabolism of xenobiotics. While the classical pathway involves ligand binding to the aryl hydrocarbon receptor (AhR), some compounds, including imidazole (B134444) derivatives, can activate CYP1A through other mechanisms. nih.gov
Research on rainbow trout hepatocytes has shown that imidazole derivatives like 1-phenylimidazole (B1212854) can induce EROD activity, although with lower potency compared to prototypical AhR ligands like beta-naphthoflavone (B1666907). nih.gov The induction of EROD by both 1-phenylimidazole and beta-naphthoflavone was diminished by an AhR antagonist (alpha-naphthoflavone) and a tyrosine kinase inhibitor (herbicimycin), suggesting that despite differences in potency, the induction mechanisms for these compounds share similarities. nih.gov
Furthermore, in vitro studies have investigated the effects of polycyclic aromatic hydrocarbons (PAHs) on EROD activity. For instance, fluoranthene (B47539) has been shown to have a biphasic effect, with low concentrations inducing and high concentrations inhibiting EROD activity in the hepatic microsomes of the European eel (Anguilla anguilla). mdpi.com Interestingly, steroid hormones such as cortisol and 17ß-estradiol have demonstrated a protective effect, mitigating the inhibitory action of fluoranthene on EROD activity. mdpi.com
Some 1H-benzimidazole-2-yl hydrazones have also been investigated for their ability to modulate tubulin polymerization, indicating a different facet of enzyme-related activity. mdpi.comnih.gov
Neuromodulatory and Anxiolytic Potential of Benzimidazole Derivatives
Benzimidazole derivatives have been synthesized and evaluated for their affinity to various neural receptors, indicating their potential as neuromodulatory agents. A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives carrying a piperazine (B1678402) moiety demonstrated selective and high affinity for the 5-HT(4) receptor. nih.gov The affinity and activity of these compounds were influenced by substituents on the benzimidazole ring and the piperazine moiety. nih.gov For example, derivatives with an ethyl or cyclopropyl (B3062369) group at the 3-position of the benzimidazole ring showed moderate to high affinity for the 5-HT(4) receptor (K(i) = 6.7-75.4 nM) and acted as antagonists. nih.gov In contrast, an isopropyl substituent at the same position resulted in compounds with moderate, selective 5-HT(4) affinity and partial agonist activity. nih.gov
Other research has focused on the interaction of benzimidazole derivatives with dopamine (B1211576) receptors. Novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivatives have been synthesized to assess their interactions with the D2 dopamine receptor, highlighting the versatility of the benzimidazole scaffold in targeting different neural pathways.
The neuromodulatory potential of compounds related to benzimidazoles has been explored in behavioral models of anxiety and depression. For instance, certain phenylpiperazine derivatives have demonstrated anxiolytic-like and antidepressant-like properties in animal studies. nih.gov Specifically, compounds designated as HBK-14 and HBK-15 showed significant effects in the four-plate test and the elevated plus-maze, which are used to assess anxiolytic activity. nih.gov HBK-15 also exhibited stronger antidepressant-like effects. nih.gov The mechanism of these actions is believed to involve the serotonergic system, particularly the 5-HT(1A) receptor. nih.gov
While these findings are on related heterocyclic structures, they underscore the potential for developing benzimidazole-based compounds with similar therapeutic profiles for anxiety and depression. The search for new molecules with anxiolytic and antidepressant potential is driven by the need to find alternatives to current medications that often have undesirable side effects. nih.gov
Other Investigated Therapeutic Applications of Benzimidazole Derivatives
The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing Alzheimer's disease. biointerfaceresearch.com Benzimidazole derivatives have emerged as a promising class of cholinesterase inhibitors. biointerfaceresearch.comphyschemres.org
Several studies have synthesized and evaluated benzimidazole-based compounds for their AChE and BChE inhibitory activity. One study on benzimidazole-based thiazole (B1198619) derivatives reported IC50 values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 to 14.20 ± 0.10 µM for BChE. mdpi.com Some of these compounds were more potent than the standard drug, donepezil. mdpi.com
Another study on benzimidazole-based pyrrole/piperidine (B6355638) hybrids found AChE inhibitory activities in the range of IC50 = 19.44 ± 0.60 µM to 36.05 ± 0.4 µM and BChE inhibitory activities with IC50 values from 21.57 ± 0.61 µM to 39.55 ± 0.03 µM. nih.gov Notably, some benzothiazolone derivatives have shown higher inhibitory activity against BChE than AChE, indicating potential for developing selective inhibitors. mdpi.com For example, the compound M13 was identified as a potent and selective BChE inhibitor with an IC50 value of 1.21 µM. mdpi.com
Table 1: Cholinesterase Inhibitory Activity of Benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Target Enzyme | IC50 Range (µM) | Reference |
|---|---|---|---|
| Benzimidazole-based thiazoles | AChE | 0.10 - 11.10 | mdpi.com |
| Benzimidazole-based thiazoles | BChE | 0.20 - 14.20 | mdpi.com |
| Benzimidazole-based pyrrole/piperidines | AChE | 19.44 - 36.05 | nih.gov |
| Benzimidazole-based pyrrole/piperidines | BChE | 21.57 - 39.55 | nih.gov |
| Benzothiazolone derivative (M13) | BChE | 1.21 | mdpi.com |
| Benzothiazolone derivative (M2) | BChE | 1.38 | mdpi.com |
The therapeutic potential of benzimidazole derivatives extends to metabolic and cardiovascular disorders. In the realm of antidiabetic research, compounds that inhibit α-glucosidase and α-amylase can help manage hyperglycemia. nih.gov A study on a pyrazolobenzothiazine derivative, S1, demonstrated effective inhibition of both α-glucosidase (IC50 = 3.91 µM) and α-amylase (IC50 = 8.89 µM). nih.gov In a mouse model, this compound led to lower blood sugar levels, increased insulin, and improved biochemical profiles, suggesting its potential as an antidiabetic agent. nih.gov
In the area of antihypertensive research, a novel fluorophenyl benzimidazole derivative has been shown to act as an angiotensin II receptor blocker. nih.gov Oral administration of this compound to spontaneously hypertensive rats resulted in a significant decrease in systolic and diastolic blood pressure. nih.gov The vasorelaxant mechanism is thought to involve the cGMP pathway and modulation of calcium channels. nih.gov
Mechanistic Insights into the Biological Actions of 2 1 Pyrrolidinyl 1h Benzimidazole Derivatives
Molecular Target Identification and Validation Studies
The biological activity of 2-(1-pyrrolidinyl)-1H-benzimidazole derivatives is rooted in their interaction with specific molecular targets. These interactions are meticulously studied to identify and validate the primary molecules through which these compounds exert their effects.
Enzyme Inhibition Kinetics and Binding Affinities
Derivatives of benzimidazole (B57391) have been identified as potent inhibitors of various enzymes. Kinetic studies are crucial in characterizing the nature of this inhibition and the binding affinity of the compounds to their enzymatic targets.
One area of investigation has been their effect on methionine synthase. nih.gov This enzyme is vital for the regeneration of methionine from homocysteine. nih.gov Studies have shown that certain benzimidazole derivatives can inhibit methionine synthase, with some compounds exhibiting mixed or uncompetitive inhibition. nih.gov For instance, kinetic analysis using Lineweaver-Burk plots has been employed to determine the type of inhibition and the inhibition constants (Ki). nih.govsci-hub.se A Dixon plot, which plots the reciprocal of the initial velocity against inhibitor concentration, is another method used to determine the Kis value, a measure of the inhibitor's binding affinity to the free enzyme. sci-hub.se
The table below summarizes the inhibitory activity of some benzimidazole derivatives against rat liver methionine synthase. nih.gov
| Compound | Inhibition Type | IC₅₀ (µM) |
| 3g | Mixed | 20 |
| 3j | Uncompetitive | 18 |
| 5c | Mixed | 9 |
This table is based on data from a study on benzimidazole and quinoxaline (B1680401) derivatives as methionine synthase inhibitors. nih.gov
Furthermore, some bis-benzimidazoles have been identified as inhibitors of DNA topoisomerase I. mdpi.com The inhibitory activity and cytotoxicity of these derivatives are evaluated to understand their potential as anticancer agents. nih.gov
Receptor Binding Specificity and Functional Assays
Benzimidazole derivatives have also been investigated for their ability to bind to specific receptors, thereby modulating cellular signaling pathways.
For example, certain benzimidazole derivatives act as dual ligands for the histamine (B1213489) H1 and H4 receptors. google.com The histamine H1 receptor is involved in allergic reactions, while the H4 receptor plays a role in inflammatory responses. google.com Functional assays are used to determine whether these compounds act as antagonists or inverse agonists at these receptors. google.com
In another study, a novel benzimidazole derivative was identified as a potent and selective antagonist of the neuropeptide Y (NPY) Y5 receptor. nih.gov The binding affinity of this compound was determined through competitive binding assays, and its functional activity was confirmed in vivo. nih.gov The optimization of the lead compound, focusing on modifications at the C-2 position of the benzimidazole core, led to the identification of a derivative with high Y5 receptor binding affinity and a favorable ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov
Nucleic Acid Interaction Studies (e.g., DNA Intercalation, Alkylation)
The interaction of benzimidazole derivatives with nucleic acids, particularly DNA, is a significant aspect of their mechanism of action. These interactions can occur through various modes, including intercalation and groove binding. nih.gov
Furthermore, certain bis-benzimidazoles have been found to inhibit DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. mdpi.comnih.gov This inhibition is often a consequence of the compound's ability to bind to and stabilize the DNA-topoisomerase I complex.
Cellular Pathway Disruption and Downstream Effects
The interaction of this compound derivatives with their molecular targets triggers a cascade of events within the cell, leading to the disruption of key cellular pathways and observable downstream effects.
Modulation of Gene Expression Profiles
The binding of benzimidazole derivatives to their targets can lead to significant changes in gene expression. For example, a study on 6-nitro-1H-benzimidazole derivatives in Trichomonas vaginalis showed altered expression levels of metabolic genes. nih.gov Specifically, genes involved in redox balance (NADHOX, G6PD::6PGL) and the initial step of glycolysis (CK) were overexpressed. nih.gov Conversely, the expression of structural genes like actin (ACT) and tubulin (TUB) was decreased, which could impact the parasite's morphology, motility, and virulence. nih.gov
Another study investigating the antiproliferative activity of new benzimidazole derivatives found that exposure of A549 human lung adenocarcinoma cells to these compounds promoted apoptotic cell death, which is associated with changes in the expression of genes involved in apoptosis, such as caspases. nih.gov
Interference with Cellular Proliferation and Viability
A prominent biological effect of many this compound derivatives is the inhibition of cellular proliferation and a reduction in cell viability, particularly in cancer cells. nih.govnih.gov
One well-studied mechanism is the disruption of microtubule dynamics. nih.gov For instance, the benzimidazole derivative 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB) was found to directly act on tubulin, causing a disruption of microtubule polymerization. nih.gov This leads to a G2/M phase arrest of the cell cycle and subsequent apoptosis. nih.gov The apoptotic cascade is further stimulated by the activation of c-Jun N-terminal kinase (JNK). nih.gov
The table below illustrates the antiproliferative activity of PPTMB against various human prostate cancer cell lines. nih.gov
| Cell Line | IC₅₀ (µM) |
| PC-3 | 0.8 |
| DU-145 | 1.2 |
| LNCaP | 1.5 |
This table is based on data from a study on the effects of a benzimidazole derivative on human prostate cancer cells. nih.gov
Furthermore, many benzimidazole derivatives have been shown to induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and the activation of caspases. nih.govnih.gov The antiproliferative activity of these compounds is often evaluated using assays like the MTT assay, which measures cell viability. researchgate.net
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necrosis)
Programmed cell death is a crucial physiological process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Consequently, the ability to modulate these pathways is a key strategy in the development of anticancer drugs. Research has shown that this compound derivatives are potent inducers of apoptosis, a major form of programmed cell death, while the induction of necrosis by these compounds is less evident in the current scientific literature.
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. Studies on this compound derivatives have elucidated several key mechanisms through which they trigger this cellular self-destruction sequence.
A significant body of research points to the mitochondrial (intrinsic) pathway as a primary route for apoptosis induction by these compounds. This pathway is centered around the mitochondria's role in releasing pro-apoptotic factors. One well-studied derivative, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB), has been shown to initiate a cascade of events within the mitochondria of cancer cells. researchgate.netnih.gov This includes the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to their inactivation, and the downregulation of another anti-apoptotic protein, Mcl-1. researchgate.netnih.gov Concurrently, the pro-apoptotic protein Bad is cleaved into a more potent truncated form. researchgate.netnih.gov These events culminate in the activation of initiator caspase-9 and executioner caspase-3, which then orchestrate the dismantling of the cell. researchgate.netnih.gov
Furthermore, the activation of the c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a critical event in the apoptotic process induced by some this compound derivatives. researchgate.netnih.gov For instance, PPTMB stimulates the phosphorylation of JNK, and the use of a specific JNK inhibitor can significantly block the apoptotic signals, confirming the pathway's crucial role. researchgate.netnih.gov
In addition to the mitochondrial pathway, some benzimidazole derivatives have been found to upregulate death receptors on the cell surface, such as Death Receptor 5 (DR5). This suggests a potential engagement of the extrinsic apoptotic pathway, which is initiated by the binding of extracellular ligands to these receptors.
While apoptosis is the predominant mode of cell death described, some studies on broader classes of benzimidazole derivatives mention the occurrence of both apoptosis and necrosis, particularly under specific experimental conditions like hypoxia. frontierspartnerships.org However, for derivatives of this compound, the primary focus and bulk of evidence point towards a well-orchestrated apoptotic cell death.
Interactive Table 1: Apoptotic Mechanisms of this compound Derivatives
| Compound/Derivative | Cell Line(s) | Key Mechanistic Findings | References |
| 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB) | Prostate cancer cells | Induction of G2/M cell cycle arrest; Phosphorylation of Bcl-2 and Bcl-xL; Downregulation of Mcl-1; Cleavage of Bad; Activation of caspase-9 and -3; Stimulation of JNK phosphorylation. | researchgate.netnih.gov |
| General this compound derivatives | Various cancer cells | Predominantly induce apoptosis over necrosis, especially under hypoxic conditions. | frontierspartnerships.org |
Understanding Selectivity and Potential Off-Target Interactions
A critical aspect in the development of any therapeutic agent is its selectivity – the ability to exert its effect on target cells while minimizing harm to healthy, non-target cells. Several derivatives of this compound have demonstrated a promising degree of selectivity for cancer cells.
For example, the derivative PPTMB has shown a 10-fold higher potency against prostate cancer cells compared to normal prostate cells. researchgate.netnih.gov This selectivity is a significant advantage, as it suggests a wider therapeutic window and potentially fewer side effects. The precise molecular basis for this selectivity is still under investigation, but it is thought to be related to the higher proliferation rate of cancer cells, making them more susceptible to agents that interfere with the cell cycle.
The biological activity of this compound derivatives is not always confined to a single molecular target. These compounds can interact with multiple cellular components, leading to a range of effects, some of which may be considered "off-target." Understanding these interactions is crucial for predicting the full pharmacological profile of a compound.
One of the most well-documented off-target effects of this class of compounds is the inhibition of tubulin polymerization . researchgate.netnih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these derivatives can arrest cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent apoptosis. researchgate.netnih.gov This mechanism is shared by several established anticancer drugs.
Furthermore, various kinases have been identified as potential off-targets for benzimidazole derivatives. For instance, PPTMB has been shown to inhibit Abl kinase activity. nih.gov Other studies on the broader benzimidazole class have reported inhibitory effects on kinases such as Epidermal Growth Factor Receptor (EGFR), HER2, and MEK1/2. The structural similarity of the benzimidazole core to purine (B94841) allows these compounds to fit into the ATP-binding pocket of many kinases, leading to their inhibition.
Other potential off-target interactions for the broader benzimidazole class include the inhibition of poly(ADP-ribose) polymerase (PARP) and topoisomerases, enzymes involved in DNA repair and replication.
Interactive Table 2: Selectivity and Off-Target Interactions of this compound Derivatives
| Compound/Derivative | Selectivity Profile | Known Off-Target Interactions | References |
| 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB) | 10-fold higher potency for prostate cancer cells over normal prostate cells. | Inhibition of tubulin polymerization; Inhibition of Abl kinase. | researchgate.netnih.gov |
| Aziridinyl fused pyrrolo[1,2-a]benzimidazole | 4–8 times more toxic towards human breast cancer cell lines than a normal human fibroblast cell line. | - | lookchem.com |
| General benzimidazole derivatives | Varying degrees of selectivity for cancer cells over normal cells have been reported. | Inhibition of various kinases (e.g., EGFR, HER2, MEK1/2), PARP, and topoisomerases. |
Structure Activity Relationship Sar and Computational Studies of 2 1 Pyrrolidinyl 1h Benzimidazole Derivatives
Rational Design Principles for Optimizing Bioactivity of Benzimidazole (B57391) Analogues
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines and its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.netresearchgate.netresearchgate.net The rational design of benzimidazole analogues is often guided by the principle of molecular hybridization, where the benzimidazole nucleus is combined with other pharmacologically important moieties to enhance bioactivity or confer a broader spectrum of action. nih.govnih.gov
Key design principles for optimizing the bioactivity of benzimidazole derivatives often focus on substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring. nih.gov
C-2 Position Substitution : The C-2 position is a primary site for modification to influence the molecule's interaction with target proteins. Introducing a pyrrolidinyl group at this position, as in 2-(1-pyrrolidinyl)-1H-benzimidazole, can significantly impact the compound's electronic and steric properties. The pyrrolidine (B122466) ring can act as a hydrogen bond acceptor and its conformational flexibility can allow for optimal fitting within a receptor's binding pocket. The introduction of bulky or lipophilic groups at this position has been shown to be favorable for various activities. nih.gov
N-1 Position Substitution : Alkylation or arylation at the N-1 position of the benzimidazole ring can modulate the compound's lipophilicity and pharmacokinetic profile. For instance, the introduction of a benzyl (B1604629) group can enhance antitumor activity, while other substituents can be tailored to specific targets. nih.govnih.gov
C-5/C-6 Position Substitution : Modifications at the C-5 and C-6 positions of the benzene (B151609) ring portion of the scaffold are critical for fine-tuning the electronic properties and can influence ligand-target recognition. Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups at these positions can alter the pKa of the benzimidazole nitrogen atoms and affect hydrogen bonding capabilities. nih.govrsc.org For example, the presence of a nitro group at C-5 has been explored for its effects on anticonvulsant activity. researchgate.net
The strategy of hybridizing the benzimidazole core with moieties like pyrrolidine aims to create derivatives that can overcome drug resistance and exhibit enhanced potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This approach is instrumental in understanding the physicochemical properties that govern the efficacy of this compound derivatives and in predicting the activity of novel analogues.
Selection of Molecular Descriptors and Model Development
The development of a robust QSAR model begins with the selection of a training set of molecules with known biological activities (e.g., IC₅₀ or MIC values). A wide range of molecular descriptors, which quantify different aspects of a molecule's structure, are then calculated. These descriptors typically fall into several categories:
Electronic Descriptors : These describe the electronic properties of the molecule, such as dipole moment and atomic charges, which are crucial for electrostatic interactions.
Steric Descriptors : These relate to the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic Descriptors : These quantify the lipophilicity of the molecule (e.g., LogP), which affects its ability to cross cell membranes.
Topological Descriptors : These are numerical representations of molecular branching and connectivity, like the chiV1 and chi3Cluster indices. derpharmachemica.com
Thermodynamic Descriptors : Properties like hydration energy can also be correlated with biological activity. researchgate.net
Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (NN) are employed to build the QSAR model. biointerfaceresearch.comresearchgate.net The goal is to create an equation that accurately relates a combination of these descriptors to the observed biological activity. For instance, a 2D-QSAR study on antiprotozoal benzimidazole derivatives identified descriptors related to molecular shape and hydrophobicity as being highly influential on activity. derpharmachemica.com
Predictive Capabilities for Pharmacological Efficacy (e.g., IC50, MIC)
A critical aspect of a QSAR model is its predictive power, which is assessed through rigorous internal and external validation techniques.
Internal Validation : The most common method is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (q²). A high q² value (typically > 0.6) indicates good internal consistency and predictive ability of the model. derpharmachemica.com
External Validation : The model's ability to predict the activity of an external test set of compounds (not used in model development) is evaluated. The predictive correlation coefficient (r²_pred) is a key metric here. derpharmachemica.com
A statistically significant QSAR model, characterized by a high correlation coefficient (r²), cross-validated correlation coefficient (q²), and external prediction coefficient (r²_pred), can be reliably used to predict the pharmacological efficacy (such as IC₅₀ or MIC values) of newly designed, yet unsynthesized, this compound derivatives. This predictive capability allows for the prioritization of synthetic efforts towards the most promising candidates, thereby saving time and resources.
Table 1: Example of QSAR Model Statistics for Antiprotozoal Benzimidazole Derivatives This table presents data from a study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which serves as an illustrative example of the statistical parameters used in QSAR modeling.
| Statistical Parameter | Value | Description |
| r² (Correlation Coefficient) | 0.9740 | Indicates a strong correlation between the model's descriptors and the biological activity. |
| q² (Cross-validated r²) | 0.9588 | Shows high internal predictive power of the model. |
| F-test | 146.56 | Demonstrates the statistical significance of the regression model. |
| r²_pred (Predictive r²) | 0.7691 | Indicates good predictive ability for an external set of compounds. |
Data sourced from a QSAR study on antiprotozoal benzimidazole derivatives. derpharmachemica.com
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into how this compound derivatives interact with their biological targets.
Analysis of Ligand-Target Interactions and Binding Conformations
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a specific protein target. nih.govresearchgate.net This analysis is crucial for understanding the structural basis of a compound's activity. For benzimidazole derivatives, docking studies have revealed key interactions with various enzymes and receptors.
Key interactions frequently observed for benzimidazole derivatives include:
Hydrogen Bonds : Often involving the N-H group of the benzimidazole core and polar residues.
π-π Stacking : Between the aromatic benzimidazole ring and aromatic residues like tyrosine, phenylalanine, or tryptophan. researchgate.net
Hydrophobic Interactions : Involving the benzene ring and any alkyl substituents with nonpolar pockets of the target protein. researchgate.net
Table 2: Example of Docking Results for Benzimidazole Derivatives This table illustrates typical data obtained from molecular docking studies, showing binding affinities against specific protein targets.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2-Phenylbenzimidazole | CDK4/CycD1 | -8.2 | (Example: LEU, VAL, ALA) |
| Derivative 3a | Topoisomerase-I | -7.54 | (Example: ASP533, TYR530) |
| Derivative 4k | Dihydrofolate Reductase | -8.5 | (Example: ILE, PHE, LEU) |
Data compiled from various studies on benzimidazole derivatives. rsc.orgnih.govconnectjournals.com
Exploration of Conformational Dynamics and Stability of Drug-Target Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations track the movements of every atom in the ligand-protein system, providing insights into the stability of the binding interactions and the conformational flexibility of both the ligand and the target. mdpi.com
By analyzing the trajectory from an MD simulation, researchers can:
Assess the stability of key hydrogen bonds and other interactions over the simulation period.
Calculate the root-mean-square deviation (RMSD) to evaluate the structural stability of the protein and the ligand's binding pose.
Perform binding free energy calculations (e.g., using MM/GBSA methods) to obtain a more accurate estimate of the binding affinity than docking scores alone. mdpi.com
These simulations can reveal if a promising initial binding pose from docking is stable or if the ligand shifts to a different, less favorable conformation. This information is invaluable for refining the design of this compound derivatives to achieve more stable and potent interactions with their intended biological targets. nih.govmdpi.com
Virtual Screening and In Silico Lead Optimization Strategies
Virtual screening has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. For benzimidazole derivatives, including the this compound series, both ligand-based and structure-based virtual screening approaches have been successfully employed. nih.govmdpi.com
Ligand-based virtual screening (LBVS) utilizes the structural information of known active compounds to identify new molecules with similar properties. mdpi.com This method was applied in a study targeting triosephosphate isomerase (TIM) of Leishmania mexicana, the causative agent of cutaneous leishmaniasis. nih.govnih.gov By using the benzimidazole scaffold as a query, researchers screened the ZINC15 database to identify potential inhibitors. nih.govnih.gov Subsequent molecular docking studies predicted the binding of these compounds at the dimer interface of the enzyme. nih.govnih.gov This process led to the identification of several promising hits, with docking scores ranging from -10.8 to -9.0 Kcal/mol. nih.govnih.gov
Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target. This approach was utilized in the development of anti-RSV (Respiratory Syncytial Virus) agents. mdpi.com Researchers used in-house series of benzimidazole-based inhibitors to perform quantitative structure-activity relationship (QSAR) and structure-based pharmacophore analysis to understand the key interactions with the RSV F protein. mdpi.com
In silico lead optimization is the subsequent step, where the identified hits from virtual screening are computationally modified to enhance their potency, selectivity, and pharmacokinetic properties. nih.gov For instance, in the optimization of glucokinase activators, a lead compound, 6-(N-acylpyrrolidin-2-yl)benzimidazole, was modified to remove a chiral center, leading to a novel and potent achiral benzimidazole derivative. nih.gov This modification also resulted in improved pharmacokinetic profiles in preclinical studies. nih.gov Similarly, in the development of H1-antihistamines for insomnia, the lead optimization process focused on reducing the pKa and/or logP of 2-(piperidin-3-yl)-1H-benzimidazole analogs by introducing polar substituents or heteroatoms into the piperidine (B6355638) ring. nih.gov
Pharmacophore Mapping and Ligand-Based Drug Design Methodologies
Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. researchgate.net This model serves as a 3D query to screen databases for novel compounds that possess the required features. researchgate.net
A pharmacophore model for benzimidazole derivatives as protein kinase CK2 inhibitors was developed, identifying one aromatic feature, one aliphatic feature, and two hydrogen bond acceptor features as crucial for activity. researchgate.net This model was then used to guide the design of new inhibitors. researchgate.net In another study, a pharmacophore model was developed for benzimidazole scaffolds targeting the estrogen receptor α (ERα), leading to the identification of five promising compounds from the PubChem database. researchgate.net
Ligand-based drug design encompasses a range of computational methods that leverage the knowledge of known active ligands to design new ones, especially when the 3D structure of the target is unknown. mdpi.com This approach was instrumental in the design of novel pyrrolyl benzamide (B126) derivatives as inhibitors of enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. nih.gov By analyzing the structure of known inhibitors, researchers were able to synthesize new compounds with improved activity. nih.gov
The general workflow for these methodologies often involves:
Selection of a training set: A group of molecules with known biological activity against the target of interest.
Conformational analysis: Generating a set of possible 3D structures for each molecule in the training set.
Pharmacophore model generation: Identifying the common chemical features and their spatial arrangement that are critical for activity.
Database screening: Using the generated pharmacophore model as a filter to search for new compounds in chemical databases.
Synthesis and biological evaluation: The most promising hits are then synthesized and tested for their biological activity.
Impact of Substituent Modifications on Diverse Pharmacological Profiles
The pharmacological profile of this compound derivatives can be significantly altered by introducing various substituents at different positions of the benzimidazole ring system, particularly at the N-1, C-2, C-5, and C-6 positions. nih.govnih.gov
Anti-inflammatory Activity: The anti-inflammatory activity of benzimidazole derivatives is often linked to their ability to inhibit enzymes like cyclooxygenases (COXs). nih.gov SAR studies have revealed that:
Substitution at the N-1 position with various heterocyclic rings can lead to potent anti-inflammatory effects. nih.gov
An electron-releasing methoxy (B1213986) group at the C-6 position and a two-pyrrolidine substitution at the nitrogen of the benzimidazole resulted in strong anti-inflammatory activity. nih.gov Conversely, an electron-withdrawing nitro group at the C-6 position also showed high activity. nih.gov
The introduction of bulky lipophilic groups at the C-4 position, a methyl group at R4, hydrophilic groups at R6, and CF3 or Cl at R7 was favorable for potent TRPV-1 antagonizing activity, which is involved in neurogenic inflammation. nih.gov
| Compound/Modification | Position of Modification | Observed Effect on Anti-inflammatory Activity | Reference |
| Methoxy group | C-6 | Strong activity | nih.gov |
| Nitro group | C-6 | High activity | nih.gov |
| Bulky lipophilic groups | C-4 | Favorable for TRPV-1 antagonism | nih.gov |
| Benzyl group | N-1 | Enhanced activity | nih.gov |
Antimicrobial Activity: The antimicrobial potential of benzimidazole derivatives has been extensively studied. benthamscience.comnih.gov Key SAR findings include:
Trifluoromethyl substituents at the C-2 position have been associated with high antifungal activity against C. albicans. nih.gov
In a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, specific derivatives showed notable inhibitory effects against A. niger. nih.gov
The introduction of a benzyl group at the N-1 position and a phenylsulfonyl group on the benzyl moiety in 2-benzyl-1H-benzimidazole resulted in a highly active antibacterial agent. nih.gov
| Compound/Modification | Position of Modification | Observed Effect on Antimicrobial Activity | Reference |
| Trifluoromethyl group | C-2 | High antifungal activity | nih.gov |
| N-arylidene and other substitutions | N-1, C-2, C-5 | Notable antifungal activity | nih.gov |
| Benzyl-1-(phenylsulfonyl) | N-1 and on benzyl group | Most active antibacterial derivative | nih.gov |
Anticancer Activity: Benzimidazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including apoptosis induction. mdpi.com
N-1, C-2, and C-6 positions are considered crucial for the pharmacological effect. Attaching different substituents, such as benzyl groups, to the N-1 position can enhance chemotherapeutic activity. nih.gov
In a study of N,2,6-trisubstituted 1H-benzimidazole derivatives, compounds with a 4-nitrophenyl group at C-2 and a benzyl group at N-1 demonstrated potent activity against several cancer cell lines. nih.gov
| Compound/Modification | Position of Modification | Observed Effect on Anticancer Activity | Reference |
| Benzyl groups | N-1 | Enhanced chemotherapeutic activity | nih.gov |
| 4-Nitrophenyl and Benzyl groups | C-2 and N-1 | Potent activity against multiple cancer cell lines | nih.gov |
Preclinical Evaluation and Translational Research of 2 1 Pyrrolidinyl 1h Benzimidazole Derivatives
In Vitro Biological Assessment Methodologies
The initial stages of drug discovery for 2-(1-pyrrolidinyl)-1H-benzimidazole derivatives involve rigorous in vitro testing to determine their biological activity and potential therapeutic applications. These laboratory-based assays are crucial for identifying promising lead compounds for further development.
Cytotoxicity Assays in Human Cancer Cell Lines (e.g., HepG2, HeLa, A549)
A critical step in cancer drug development is evaluating a compound's ability to kill cancer cells. This is typically done using cytotoxicity assays on various human cancer cell lines. For benzimidazole (B57391) derivatives, including those with a 2-(1-pyrrolidinyl) substitution, cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer) are commonly used.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method to measure the cytotoxic effects of these compounds. This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of the test compound suggests a cytotoxic or antiproliferative effect.
For instance, studies on various benzimidazole derivatives have demonstrated significant dose-dependent cytotoxicity against these cell lines. One study reported that a novel benzimidazole derivative, se-182, showed potent cytotoxic activity against A549 and HepG2 cells with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth. In another study, a different benzimidazole derivative exhibited significant cytotoxicity against HepG2 cells with an IC₅₀ value of 25.14 µM. jksus.org Furthermore, some benzimidazole-oxadiazole derivatives have shown even greater potency, with IC₅₀ values against the A549 cell line ranging from 0.3 µM to 19.6 µM. nih.gov
| Cell Line | Compound | IC₅₀ (µM) |
| HepG2 | se-182 | 15.58 jksus.orgresearchgate.net |
| Compound 3 | 25.14 jksus.org | |
| A549 | se-182 | 15.80 jksus.orgresearchgate.net |
| 4r | 0.3 nih.gov | |
| 4s | 1.6 nih.gov | |
| MCF-7 | Compound 3 | 22.41 jksus.org |
| 4r | 0.5 nih.gov | |
| DLD-1 | Compound 3 | 41.97 jksus.org |
This table showcases the half-maximal inhibitory concentration (IC₅₀) values of various benzimidazole derivatives against different human cancer cell lines, indicating their cytotoxic potential.
Antimicrobial Susceptibility Testing Against Relevant Microbial Strains
Benzimidazole derivatives are also recognized for their potential as antimicrobial agents. nih.govrdd.edu.iq Their effectiveness is evaluated against a panel of clinically relevant microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungi.
Standard methods for antimicrobial susceptibility testing include the agar (B569324) streak dilution method and the Kirby-Bauer disc diffusion method. nih.govwisdomlib.org These techniques determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Research has shown that certain 2-substituted-1H-benzimidazole derivatives exhibit significant antimicrobial activity. rdd.edu.iq For example, some derivatives have shown good antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger. nih.govwisdomlib.org The presence of electron-withdrawing groups on the benzimidazole ring has been observed to enhance antimicrobial efficacy. wisdomlib.org In one study, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were evaluated, with compound 2g showing significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 8, 4, and 4 μg/mL, respectively. nih.gov Some benzimidazole-hydrazone compounds have also displayed notable antifungal activity against Candida species. nih.gov
| Microbial Strain | Compound | MIC (µg/mL) |
| Streptococcus faecalis | 2g | 8 nih.gov |
| Staphylococcus aureus | 2g | 4 nih.gov |
| MRSA | 2g | 4 nih.gov |
| Candida albicans | 4a | 6.25 nih.gov |
| 4b | 12.5 nih.gov | |
| Bacillus subtilis | 4a | 12.5 nih.gov |
| Pseudomonas aeruginosa | 4a | 25 nih.gov |
This table presents the Minimum Inhibitory Concentration (MIC) values of specific benzimidazole derivatives against various microbial strains, highlighting their antimicrobial potential.
Enzyme Activity Assays to Confirm Molecular Targets
To understand the mechanism of action of this compound derivatives, enzyme activity assays are performed. These assays help to confirm whether the compounds inhibit specific molecular targets that are crucial for the survival and proliferation of cancer cells or microbes.
For instance, some benzimidazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. nih.gov In the context of cancer, enzymes such as topoisomerases, which are essential for DNA replication, are often targeted. nih.gov For antimicrobial activity, enzymes involved in microbial-specific metabolic pathways are of interest. Molecular docking studies can also be employed to predict and understand the interactions between the benzimidazole derivatives and their target enzymes. nih.govnih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling
Before a drug candidate can move to clinical trials, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models are valuable tools for this purpose, providing insights into how a compound is likely to behave in the body.
Evaluation of Permeability Across Biological Barriers (e.g., Blood-Brain Barrier)
A key aspect of a drug's effectiveness is its ability to reach its target site in the body. This often requires crossing biological barriers like the intestinal wall for oral absorption or the blood-brain barrier (BBB) for drugs targeting the central nervous system. nih.gov
Computational models can predict the permeability of this compound derivatives. For example, some in silico studies on benzimidazole derivatives have predicted high gastrointestinal absorption and good BBB permeability. jksus.orgnih.gov These predictions are crucial for determining the potential routes of administration and the suitability of these compounds for treating diseases affecting the brain. A study on a specific benzimidazole derivative, 5IIc, indicated high permeability across the BBB. nih.gov
Assessment of Metabolic Stability and Drug-Like Properties
The metabolic stability of a compound determines its lifespan in the body. A compound that is metabolized too quickly may not have a lasting therapeutic effect. In vitro assays using human liver microsomes (HLM) or S9 fractions are used to assess metabolic stability. nih.gov Studies on nitazenes, a class of benzimidazole derivatives, showed that they are rapidly metabolized in both HLM and HS9 fractions. nih.gov
In addition to metabolic stability, "drug-like" properties are assessed using computational tools. These properties are based on rules like Lipinski's Rule of Five, which helps to predict whether a compound has the physicochemical properties to be an orally active drug. tubitak.gov.tr In silico ADME predictions for some benzimidazole derivatives have shown that they comply with Lipinski's rule, suggesting good drug-likeness. tubitak.gov.tr
Computational Toxicology Predictions
In the early stages of drug discovery, computational or in silico toxicology has become an indispensable tool for predicting the potential toxicity of new chemical entities, thereby reducing the time, cost, and ethical concerns associated with animal testing. nih.govresearchgate.net For benzimidazole derivatives, including structures related to this compound, various computational models are employed to forecast a range of toxicological endpoints. These predictive studies help in the early identification of potentially hazardous compounds and guide the synthesis of derivatives with more favorable safety profiles. nih.gov
In silico methods analyze the chemical structure of a compound to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov For benzimidazole derivatives, these computational tools can estimate key toxicological liabilities such as mutagenicity, carcinogenicity, hepatotoxicity, and acute toxicity. For instance, the probability of a compound causing a positive Ames test, a widely used method for assessing mutagenicity, can be calculated. One study on cobalt coordination compounds with benzimidazole derivatives indicated that the free ligands had a predicted probability of 0.74 for a positive Ames test. mdpi.com
Other platforms, such as the ProTox-II program, are utilized to predict various toxicological properties, including acute toxicity classifications. In a study involving newly synthesized 1,2-disubstituted benzimidazole compounds, ProTox-II predicted them to be in acute toxicity class 4, indicating they are "slightly toxic." nih.gov This initial screening is crucial as it flags potential issues long before any in vitro or in vivo testing is conducted. nih.gov These computational assessments provide a foundational understanding of a compound's potential toxicological profile, enabling researchers to prioritize which derivatives should proceed to more resource-intensive preclinical testing. nih.gov
The table below summarizes representative computational toxicology predictions for benzimidazole derivatives based on findings from various research studies.
| Computational Model/Platform | Toxicological Endpoint | Prediction for Benzimidazole Derivatives | Reference |
| General In Silico Models | Mutagenicity (Ames Test) | Positive prediction probability of 0.74 for certain free ligands. | mdpi.com |
| ProTox-II | Acute Toxicity | Predicted as Class 4 (slightly toxic) for some 1,2-disubstituted derivatives. | nih.gov |
| ADMET Prediction Tools | General Toxicity | Used to determine the toxicity and bioavailability of derivatives and their coordination compounds. | nih.gov |
Early Toxicological Considerations in Preclinical Development of Benzimidazole Derivatives
The preclinical development of any new therapeutic agent requires a thorough evaluation of its toxicological profile to ensure safety before it can be considered for human trials. For the benzimidazole class of compounds, several key toxicological aspects are prioritized during early preclinical assessment. These considerations are guided by the known biological activities of the benzimidazole scaffold and historical data on related compounds. nih.gov
A primary concern in the early toxicological evaluation of benzimidazoles is genetic toxicity. nih.gov As indicated by computational predictions and historical studies, some compounds in this class have the potential to be mutagenic. mdpi.comnih.gov Therefore, a standard battery of genotoxicity tests, including the in vitro Ames test (bacterial reverse mutation assay), is essential. This is often followed by in vitro and in vivo assays to detect potential for chromosome aberrations. nih.gov Early identification of genotoxic potential is critical, as it can be a major impediment to further drug development.
Cytotoxicity is another crucial early consideration. While the goal is to develop compounds that are potent against a specific therapeutic target (e.g., cancer cells, microbes), it is equally important that they show minimal toxicity to normal, healthy cells. nih.govacs.org In vitro cytotoxicity assays against various human cell lines are standard practice. For example, studies on novel benzimidazole derivatives often include testing against normal fibroblast cell lines alongside cancer cell lines to establish a selectivity index. acs.org A favorable selectivity index, where the compound is significantly more toxic to the target cells than to normal cells, is a key criterion for advancement.
Furthermore, early preclinical studies should consider the broader systemic effects. While full-scale, long-term toxicity studies are conducted later, initial assessments often involve preliminary in vivo studies in animal models (e.g., mice or rats) to determine the maximum tolerated dose and to observe any acute toxic effects. nih.gov These early studies help to identify potential target organs for toxicity and inform the design of more comprehensive, long-term toxicology studies required for regulatory approval. This phased approach ensures that resources are focused on developing the most promising and safest benzimidazole-based therapeutic candidates.
Future Directions and Therapeutic Perspectives for 2 1 Pyrrolidinyl 1h Benzimidazole Derivatives
Development of Multi-Targeted Therapeutics Based on the Benzimidazole (B57391) Scaffold
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and inflammatory conditions. researchgate.netnih.gov This has spurred the development of multi-targeted therapeutics, a strategy where a single molecule is designed to interact with multiple biological targets. researchgate.netnih.gov The benzimidazole scaffold is exceptionally well-suited for this approach due to its ability to be extensively modified, allowing for the creation of hybrid molecules that can engage several disease-related pathways simultaneously. researchgate.netnih.govnih.gov
For instance, researchers have successfully designed and synthesized benzimidazole-based hybrid molecules that exhibit inhibitory activity against multiple enzymes involved in inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). nih.gov By integrating pharmacophoric elements for different targets into a single benzimidazole construct, it is possible to create compounds with a broad anti-inflammatory profile. nih.gov This approach holds significant promise for treating complex inflammatory diseases where multiple pathways contribute to the pathology. nih.gov
In the context of cancer, multi-target inhibitors based on the benzimidazole scaffold are being developed to overcome drug resistance, a major hurdle in oncology. researchgate.netnih.gov These agents can simultaneously inhibit various protein kinases, such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. researchgate.netresearchgate.net The development of such multi-targeted agents represents a shift towards more effective and robust cancer therapies. researchgate.net
Strategies for Combating Emerging Drug Resistance in Various Pathologies
Drug resistance is a critical challenge in the treatment of numerous diseases, including cancer, bacterial infections, and parasitic diseases. nih.govbiotech-asia.orgtandfonline.com Benzimidazole derivatives are being actively investigated for their potential to overcome resistance mechanisms.
In oncology, the development of resistance to conventional anticancer drugs is a frequent cause of treatment failure. nih.govnih.gov Some benzimidazole derivatives have shown efficacy against drug-resistant cancer cells by targeting alternative cellular pathways. iiarjournals.org For example, fenbendazole, a benzimidazole derivative, has demonstrated the ability to inhibit glycolysis in cancer cells, a metabolic pathway often upregulated in drug-resistant tumors. iiarjournals.org This provides a therapeutic advantage over drugs that target pathways to which the cancer cells have already developed resistance. iiarjournals.org Furthermore, the design of hybrid benzimidazole molecules that can inhibit multiple targets simultaneously is a promising strategy to prevent the emergence of resistance. researchgate.net
In the realm of infectious diseases, resistance to existing antimicrobial and antiparasitic agents is a growing global health concern. tandfonline.comclemson.edu Research is focused on developing new benzimidazole derivatives with novel mechanisms of action to combat resistant strains of bacteria and parasites. tandfonline.comclemson.edu For example, bisbenzimidazole derivatives have been identified as highly selective inhibitors of bacterial DNA topoisomerase I, an essential enzyme for bacterial survival. clemson.edu Their selectivity for the bacterial enzyme over its mammalian counterparts makes them excellent candidates for the development of new antibacterial drugs with a reduced risk of host toxicity. clemson.edu
Exploration of Novel Biological Targets and Disease Indications
The structural versatility of the benzimidazole scaffold allows for the exploration of novel biological targets and, consequently, new therapeutic applications. mdpi.comnih.gov Researchers are continuously identifying new proteins and pathways that can be modulated by benzimidazole derivatives, expanding their therapeutic potential beyond their traditional uses. mdpi.com
Recent studies have highlighted the potential of benzimidazole derivatives as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory and neurodegenerative diseases. nih.gov This discovery opens up new avenues for the development of treatments for conditions like Alzheimer's disease and other memory impairment disorders. nih.gov Similarly, benzimidazole derivatives are being investigated as inhibitors of various kinases involved in cell signaling pathways that are dysregulated in cancer and other diseases. biotech-asia.orgmdpi.com
The exploration of novel targets also extends to infectious diseases. For instance, new benzimidazole-triazole hybrids are being developed as potential antiviral agents, including against emerging threats like SARS-CoV-2. nih.gov The ability to target novel viral proteins or host factors essential for viral replication is a key strategy in the development of broad-spectrum antiviral drugs.
Application in Precision Medicine and Personalized Therapeutic Approaches
Precision medicine, which aims to tailor medical treatment to the individual characteristics of each patient, is a rapidly advancing field. nih.govnih.gov Benzimidazole derivatives, with their capacity for targeted therapy, are well-positioned to play a significant role in this personalized approach to healthcare. nih.govnih.govresearchgate.net
In cancer therapy, the unique genetic profile of a patient's tumor can guide the selection of the most effective treatment. nih.gov Benzimidazole-based drugs that target specific oncogenic markers can be used to treat patients whose tumors harbor those particular mutations. nih.govmdpi.com For example, PARP inhibitors derived from a benzimidazole-carboxamide scaffold have shown efficacy in cancers with specific DNA repair deficiencies. nih.gov This targeted approach maximizes the therapeutic benefit while minimizing toxicity to healthy cells. nih.govresearchgate.net
The development of diagnostic tools that can identify patients who are most likely to respond to a particular benzimidazole-based therapy is a crucial aspect of precision medicine. This involves identifying predictive biomarkers that can guide treatment decisions and lead to more effective and personalized therapeutic strategies. nih.gov
Translational Pathways Towards Clinical Development and Regulatory Considerations
The journey of a promising benzimidazole derivative from the laboratory to the clinic involves a rigorous process of preclinical and clinical development, guided by stringent regulatory requirements. impactfactor.orgresearchgate.net Several benzimidazole-based drugs have successfully navigated this pathway and are now in clinical use for various indications. researchgate.netnih.gov
The translational pathway begins with preclinical studies to assess the compound's efficacy, and pharmacokinetic profile. researchgate.net If the preclinical data is promising, an Investigational New Drug (IND) application is submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) to initiate clinical trials in humans. researchgate.netnih.gov
Clinical trials are conducted in phases to evaluate the drug's safety, and efficacy in patients. researchgate.net For novel therapeutics, early and frequent communication with regulatory agencies is crucial to ensure that the trial design and endpoints are appropriate to demonstrate the drug's clinical benefit. researchgate.net The regulatory review process for new drugs can vary between different agencies, such as the FDA and the European Medicines Agency (EMA). nih.gov
For innovative and complex therapies, such as some of the novel benzimidazole derivatives, regulatory agencies are adapting their frameworks to accommodate these advancements. nih.gov This includes providing guidance on the specific challenges associated with the chemistry, manufacturing, and controls (CMC) of these new modalities. nih.gov
Advancements in Sustainable Synthetic Methodologies for Benzimidazole Derivatives
The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more environmentally friendly and sustainable manufacturing processes. ijpdd.orgijarsct.co.inchemmethod.com This is particularly relevant for the synthesis of benzimidazole derivatives, where traditional methods often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. ijarsct.co.inmdpi.com
Researchers are actively developing and implementing greener synthetic routes for benzimidazoles. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes, leading to increased efficiency and lower energy consumption. ijarsct.co.inrjptonline.org
Solvent-free reactions: Conducting reactions without a solvent or using water as a green solvent minimizes the use of hazardous organic solvents. chemmethod.comeprajournals.com
Use of green catalysts: Employing reusable and non-toxic catalysts, such as zeolites or certain Lewis acids, can improve the environmental profile of the synthesis. chemmethod.commdpi.com
Deep eutectic solvents (DES): These are biodegradable and low-cost alternatives to traditional organic solvents and can also act as reactants in the synthesis of benzimidazoles. nih.gov
Use of renewable feedstocks: Utilizing starting materials derived from biomass reduces the reliance on petrochemicals. eprajournals.com
These advancements in sustainable synthesis not only reduce the environmental impact of producing benzimidazole derivatives but can also lead to more cost-effective and efficient manufacturing processes. ijarsct.co.inchemmethod.com
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1-pyrrolidinyl)-1H-benzimidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-fluorobenzaldehyde can react with pyrrolidine in dimethylformamide (DMF) at 150°C for 20 hours under basic conditions (K₂CO₃), yielding 2-pyrrolidinyl-benzaldehyde intermediates . Subsequent cyclization with o-phenylenediamine derivatives under microwave-assisted conditions (e.g., 100–120°C, 30–60 minutes) improves efficiency, achieving yields >85% . Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography using ethyl acetate/hexane gradients. Key variables include solvent polarity, temperature, and stoichiometric ratios of amines to aldehydes .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolidine protons at δ 3.3–3.5 ppm) and confirms substitution patterns .
- ESI-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 224 for the parent compound) and fragmentation pathways .
- X-ray crystallography : Resolves bond lengths and angles (e.g., N–C bond distances of ~1.35 Å in the benzimidazole ring) to confirm tautomeric forms .
- TGA/DTA : Assesses thermal stability (decomposition onset >250°C for most derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in biological data (e.g., antiprotozoal vs. antitumor efficacy) often stem from structural modifications or assay conditions. To address this:
- Perform structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups at the 5-position enhance antitumor activity by 30–50% ).
- Standardize assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay at 48-hour incubation) .
- Apply computational modeling: Density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding to targets like tubulin or DNA .
Q. What experimental strategies are recommended for studying the excited-state intramolecular proton transfer (ESIPT) in this compound derivatives?
Methodological Answer:
- Time-resolved fluorescence spectroscopy : Measures ESIPT kinetics (e.g., lifetimes <1 ns) in solvents of varying polarity .
- Crystallographic analysis : Correlates tautomeric forms (e.g., enol vs. keto) with proton transfer efficiency .
- Theoretical simulations : TD-DFT calculations predict absorption/emission spectra (e.g., λem ~450 nm in DMSO) .
Q. How can researchers design derivatives of this compound to enhance pharmacological specificity?
Methodological Answer:
- Bioisosteric replacement : Substitute the pyrrolidine ring with morpholine (improves solubility) or piperazine (enhances CNS penetration) .
- Functional group addition : Introduce sulfonyl (-SO₂-) or carboxamide (-CONH₂) groups to modulate LogP values (target LogP <3 for blood-brain barrier permeability) .
- QSAR modeling : Use descriptors like polar surface area (PSA) and molar refractivity to predict ADMET properties .
Data Contradiction Analysis
Q. Why do some studies report high thermal stability for this compound derivatives, while others observe rapid degradation?
Methodological Answer: Divergent thermal behavior arises from:
- Substituent effects : Electron-donating groups (e.g., -OCH₃) stabilize the benzimidazole core, delaying decomposition until >300°C .
- Crystallinity : Amorphous samples degrade faster than crystalline forms; annealing at 150°C improves stability .
- Analytical conditions : TGA under nitrogen vs. air alters degradation profiles (oxidative vs. pyrolytic pathways) .
Experimental Design Considerations
Q. What strategies mitigate side reactions during the synthesis of this compound analogs?
Methodological Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent unwanted alkylation .
- Catalytic additives : Pd/C or CuI suppresses homocoupling byproducts in cross-coupling reactions .
- Low-temperature stepwise reactions : Conduct cyclization at 0–5°C to minimize polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
